molecular formula C33H33N5O3 B11336993 1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-methylphenoxy)ethanone

1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-methylphenoxy)ethanone

Cat. No.: B11336993
M. Wt: 547.6 g/mol
InChI Key: RMKRKICTPGTYTJ-UHFFFAOYSA-N
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Description

1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, a piperazine ring, and various aromatic substituents

Preparation Methods

The synthesis of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyrimidine ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Attachment of Aromatic Substituents: The aromatic substituents are attached via electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves the coupling of the pyrrolopyrimidine-piperazine intermediate with the 2-(2-methylphenoxy)ethan-1-one moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer, inflammation, and infectious diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Pharmacology: Researchers investigate its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C33H33N5O3

Molecular Weight

547.6 g/mol

IUPAC Name

1-[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C33H33N5O3/c1-3-40-27-15-13-26(14-16-27)38-21-28(25-10-5-4-6-11-25)31-32(34-23-35-33(31)38)37-19-17-36(18-20-37)30(39)22-41-29-12-8-7-9-24(29)2/h4-16,21,23H,3,17-20,22H2,1-2H3

InChI Key

RMKRKICTPGTYTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5C)C6=CC=CC=C6

Origin of Product

United States

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